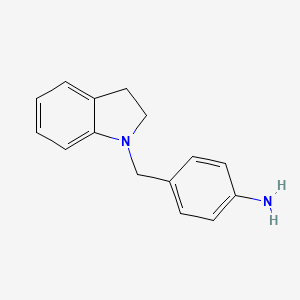

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

CAS No.: 925905-07-3

Cat. No.: VC7789418

Molecular Formula: C15H16N2

Molecular Weight: 224.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925905-07-3 |

|---|---|

| Molecular Formula | C15H16N2 |

| Molecular Weight | 224.307 |

| IUPAC Name | 4-(2,3-dihydroindol-1-ylmethyl)aniline |

| Standard InChI | InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2 |

| Standard InChI Key | YRCYUXVUZBJHOT-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a 2,3-dihydroindole ring system, a partially saturated indole variant, with a para-substituted aniline group. The indole nitrogen is bonded to a methylene group (), which connects to the aromatic amine at the 4-position of the aniline ring . This configuration is critical for its electronic and steric properties, influencing interactions with biological targets and synthetic reactivity.

Molecular Descriptors

-

Molecular Formula:

-

SMILES:

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N -

Predicted Collision Cross Section (CCS): Ranges from 151.4 Ų () to 165.2 Ų () .

The planar aromatic systems of both rings facilitate π-π stacking and hydrogen bonding, while the saturated C-N bond in the dihydroindole introduces conformational flexibility.

Synthesis and Manufacturing

Synthetic Strategies

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A prominent method is the Sonogashira coupling, which links halogenated dihydroindole derivatives to propargylamines, followed by hydrogenation to yield the methylene bridge. Alternative routes include Ullmann-type couplings or reductive amination, though these are less efficient.

Example Synthesis:

-

Halogenation: 1-Bromo-2,3-dihydroindole is prepared via electrophilic substitution.

-

Coupling: Reacted with 4-aminophenylacetylene using Pd(PPh) and CuI in triethylamine.

-

Hydrogenation: The alkyne intermediate is reduced with H/Pd-BaSO to form the methylene linkage.

Industrial Scalability

Industrial production optimizes catalyst loading (0.5–2 mol% Pd) and solvent systems (DMF/EtOH mixtures) to achieve yields >75%. Continuous-flow reactors enhance reproducibility and reduce reaction times.

Chemical Properties and Reactivity

Reaction Profiles

The compound undergoes characteristic transformations of both anilines and dihydroindoles:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO/HSO | Nitroso or nitro derivatives |

| Reduction | LiAlH/THF | Amine-functionalized intermediates |

| Electrophilic Substitution | HNO/HSO | Nitrated analogs |

The aniline group is susceptible to diazotization, enabling aryl diazonium salt formation for further functionalization.

Analytical Characterization

Mass Spectrometry

Predicted CCS values for common adducts:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 225.13863 | 151.4 | |

| 247.12057 | 165.2 | |

| 223.12407 | 156.9 |

These metrics aid in LC-MS/MS identification and quantification .

Spectroscopic Data

-

IR: N-H stretch (3350 cm), aromatic C=C (1600 cm).

-

NMR: NMR signals at δ 6.85–7.25 (aromatic protons), δ 3.75 (methylene bridge), δ 3.10 (dihydroindole CH) .

Biological Activity and Mechanisms

Metabolic Pathways

Predicted hepatic metabolism via CYP3A4 oxidation, yielding hydroxylated metabolites. Glucuronidation is the primary excretion route.

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for dual-acting kinase inhibitors.

-

Prodrug Development: Aniline moiety facilitates conjugation with targeting ligands.

Materials Science

-

Organic Semiconductors: Incorporation into π-conjugated polymers for OLEDs.

-

Coordination Complexes: Ligand for Cu(II) and Fe(III) in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume